N-Benzoyl-2'-O-oxolan-2-ylcytidine
Description
N-Benzoyl-2'-O-oxolan-2-ylcytidine is a modified nucleoside derivative characterized by a benzoyl group at the N4 position of cytidine and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at the 2'-hydroxyl group. This structural modification enhances stability and alters physicochemical properties, making it valuable in oligonucleotide synthesis and antiviral research. The benzoyl group serves as a protective moiety during synthesis, while the 2'-O-oxolan-2-yl modification likely improves RNA-binding affinity or nuclease resistance, similar to 2'-O-methyl or 2'-deoxy analogs .
Properties
CAS No. |
87865-87-0 |
|---|---|
Molecular Formula |
C20H23N3O7 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(oxolan-2-yloxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C20H23N3O7/c24-11-13-16(25)17(30-15-7-4-10-28-15)19(29-13)23-9-8-14(22-20(23)27)21-18(26)12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,19,24-25H,4,7,10-11H2,(H,21,22,26,27)/t13-,15?,16-,17-,19-/m1/s1 |
InChI Key |
KQGIYHYGPNHJCG-RWNSOOOGSA-N |
Isomeric SMILES |
C1CC(OC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1CC(OC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-oxolan-2-ylcytidine typically involves the benzoylation of cytidine derivatives. One common method includes the reaction of cytidine with benzoyl chloride in the presence of a base such as pyridine. The oxolan ring can be introduced through a subsequent reaction with an appropriate oxirane derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of N-Benzoyl-2’-O-oxolan-2-ylcytidine may involve large-scale benzoylation and oxolan ring formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-O-oxolan-2-ylcytidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl ketones, while reduction can produce benzoyl alcohols .
Scientific Research Applications
N-Benzoyl-2’-O-oxolan-2-ylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe for studying nucleic acid interactions and enzyme mechanisms.
Industry: It is utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-O-oxolan-2-ylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of nucleic acid replication and transcription. This can result in the suppression of viral replication or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-Benzoyl-2'-O-oxolan-2-ylcytidine and related compounds:
*Estimated based on analogs (e.g., 2'-O-methyl derivative: 361.35; 5'-O-TBDPS derivative: 569.72).
Key Findings:
3'-O-levulinyl derivatives () are intermediates in regioselective enzymatic acylation studies but lack the 2'-modification critical for RNA-targeting applications.
Synthetic Methods: Cycloaddition reactions (e.g., bromonitrile oxide with oxazanorbornene) are pivotal for generating heterocyclic scaffolds in analogs like 4a,b (–5). N-Benzoyl-2'-deoxycytidine is synthesized via direct benzoylation of 2'-deoxycytidine, achieving ≥98% purity ().
Physicochemical Properties: Solubility in methanol (50 mg/mL for N-Benzoyl-2'-deoxycytidine) suggests polar aprotic solvents are optimal for handling . Silyl-protected derivatives (e.g., 5'-O-TBDPS) exhibit higher molecular weights (~569.72) and are tailored for solid-phase synthesis .
Biological Relevance: 2'-O-methyl and 2'-O-oxolan-2-yl modifications are associated with improved binding to complementary RNA strands, as seen in antisense oligonucleotides .
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